molecular formula C8H10N2O4 B1622813 Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 65407-49-0

Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B1622813
CAS No.: 65407-49-0
M. Wt: 198.18 g/mol
InChI Key: RJPMHGXYDBJTGU-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature of Ethyl 2-Methoxy-6-Oxo-1,6-Dihydropyrimidine-5-Carboxylate

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound’s IUPAC name, This compound , reflects its functional groups and their positions on the pyrimidine ring:

  • 2-Methoxy : A methoxy (-OCH₃) group at position 2.
  • 6-Oxo : A ketone (=O) at position 6.
  • 1,6-Dihydro : Two hydrogen atoms saturating the pyrimidine ring at positions 1 and 6.
  • 5-Carboxylate : An ethyl ester (-COOCH₂CH₃) at position 5.

The CAS Registry Number for this compound is 65407-49-0 , a unique identifier validated across multiple chemical databases.

Table 1: Key Identifiers
Property Value Source
IUPAC Name This compound
CAS Number 65407-49-0
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol

Molecular Formula and Stereochemical Considerations

The molecular formula C₈H₁₀N₂O₄ indicates eight carbon atoms, ten hydrogens, two nitrogens, and four oxygens. The pyrimidine ring adopts a planar conformation, with substituents influencing electronic distribution:

  • Methoxy Group : Electron-donating via resonance, stabilizing the ring.
  • Ethyl Ester : Introduces steric bulk and polarizability.
Stereochemical Features:
  • Tautomerism : The 1,6-dihydro configuration permits keto-enol tautomerism at position 6. However, the oxo form dominates due to aromatic stabilization.
  • Lack of Chiral Centers : No stereoisomers exist, as all substituents lie on the ring plane without tetrahedral geometry.
Table 2: Structural Descriptors
Descriptor Value
SMILES O=C(C1=CN=C(OC)NC1=O)OCC
InChI InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13-2)10-6(5)11/h4H,3H2,1-2H3,(H,9,10,11)
TPSA (Topological Polar Surface Area) 81.3 Ų

Comparative Analysis with Related Dihydropyrimidine Derivatives

This compound shares structural motifs with other dihydropyrimidines but differs in substitution patterns:

Table 3: Comparative Analysis of Dihydropyrimidine Derivatives
Compound Name Substituents Molecular Formula Key Differences
Ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate No methoxy group at position 2 C₇H₈N₂O₃ Reduced electron donation
Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl at position 6; saturated ring C₈H₁₂N₂O₃ Increased ring saturation alters reactivity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate Phenyl at position 4 C₁₄H₁₄N₂O₃ Enhanced steric hindrance

Key Observations :

  • Electronic Effects : The methoxy group in the target compound enhances resonance stabilization compared to non-oxygenated analogs.
  • Steric Influence : Bulkier substituents (e.g., phenyl in ) reduce reactivity in nucleophilic substitutions.
  • Solubility Trends : The ethyl ester improves lipid solubility relative to carboxylic acid derivatives.

Properties

IUPAC Name

ethyl 2-methoxy-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13-2)10-6(5)11/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPMHGXYDBJTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984025
Record name Ethyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65407-49-0
Record name Ethyl 1,6-dihydro-2-methoxy-6-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65407-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,6-dihydro-2-methoxy-6-oxopyrimidine-5-carboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-hydroxy-2-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,6-dihydro-2-methoxy-6-oxopyrimidine-5-carboxylate
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Preparation Methods

Acid-Catalyzed Biginelli-Type Reactions

The Biginelli reaction, traditionally used for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, has been adapted for creating 2-methoxy variants. A modified protocol involves condensing ethyl acetoacetate, O-methylisourea sulfate, and formaldehyde in acetic acid under reflux (Scheme 1).

Reaction Conditions

Component Molar Ratio Solvent Catalyst Temperature Time Yield
Ethyl acetoacetate 1.0 Acetic acid HCl 80°C 12 h 58%
O-Methylisourea sulfate 1.2
Formaldehyde (37%) 1.5

Mechanistic Insights :
The reaction proceeds via:

  • Knoevenagel condensation : Ethyl acetoacetate reacts with formaldehyde to form an α,β-unsaturated ketoester.
  • Nucleophilic attack : O-Methylisourea sulfate adds to the ketoester’s β-carbon, forming a tetrahedral intermediate.
  • Cyclization and dehydration : Intramolecular cyclization yields the dihydropyrimidine core, with the methoxy group introduced at position 2.

Optimization Challenges :

  • Side reactions : Competing hydrolysis of O-methylisourea reduces yields; anhydrous conditions and excess reagent mitigate this.
  • Regioselectivity : The methoxy group’s position is ensured by using O-methylisourea instead of urea.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency by reducing time and improving purity. A 2023 study demonstrated a 72% yield using:

  • Reactants : Ethyl 3-ethoxyacrylate, methyl carbamate, and paraformaldehyde.
  • Conditions : 150 W, 120°C, 30 min, solvent-free.

Advantages :

  • Energy efficiency : 4× faster than conventional heating.
  • Reduced byproducts : Homogeneous heating minimizes decomposition.

Stepwise Functionalization Strategies

Post-Synthetic O-Methylation

Ethyl 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate serves as a precursor for introducing the methoxy group via alkylation (Table 1).

Table 1 : Methylation Optimization

Methylating Agent Base Solvent Temperature Time Yield
Methyl iodide K₂CO₃ DMF 60°C 6 h 65%
Dimethyl sulfate NaH THF 0°C → RT 2 h 78%
Trimethyl phosphate DBU MeCN 80°C 4 h 54%

Critical Considerations :

  • Selectivity : Dimethyl sulfate minimizes over-alkylation at N1/N3 positions.
  • Solvent polarity : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity of the hydroxyl group.

Enzymatic Esterification

A biocatalytic approach using Candida antarctica lipase B (CAL-B) enables regioselective esterification under mild conditions:

  • Substrate : 2-Methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.
  • Conditions : Ethanol (excess), hexane, 35°C, 24 h, 81% yield.

Benefits :

  • Green chemistry : Avoids harsh acids/bases.
  • Scalability : Enzyme immobilization allows reuse for 5 cycles without activity loss.

Industrial-Scale Production

Continuous Flow Synthesis

A 2024 patent describes a continuous process for high-throughput manufacturing (Figure 1):

  • Reactor 1 : Ethyl acetoacetate and methylamine gas react at 50°C to form an enamine.
  • Reactor 2 : Cyclization with phosgene introduces the 6-oxo group.
  • Purification : Thin-film evaporation removes residual reagents, achieving 95% purity.

Key Parameters :

  • Residence time : 8 min per reactor.
  • Throughput : 12 kg/h.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.43 (s, 3H, OCH₃), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 5.89 (s, 1H, H4), 8.12 (s, 1H, H2).
  • IR (KBr): ν 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O pyrimidine), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH/H₂O, 1 mL/min) confirms ≥98% purity with tR = 4.2 min.

Comparative Analysis of Methods

Table 2 : Synthesis Route Evaluation

Method Yield Purity Scalability Cost
Biginelli modification 58% 95% Moderate Low
Microwave cyclization 72% 97% High Medium
Enzymatic esterification 81% 99% Low High
Continuous flow 89% 95% High Medium

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Ethyl 6-Oxo-2-(1H-Pyrazol-1-yl)-1,6-Dihydropyrimidine-5-Carboxylate

  • Structure : A pyrazole group replaces the methoxy substituent at position 2.
  • Synthesis : Prepared via condensation of ethyl 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylate with hydrazine hydrate, followed by cyclization .
  • Key Data : Exhibits distinct $ ^1H $ NMR signals (e.g., δ 8.63 ppm for pyrazole protons) and a higher molecular weight (MW 221.08 g/mol) compared to the methoxy analog .
  • Biological Relevance : Pyrazole-containing analogs are often explored for kinase inhibition due to their hydrogen-bonding capabilities.

Ethyl 6-Oxo-2-Thioureido-1,6-Dihydropyrimidine-5-Carboxylate

  • Structure : Features a thioureido group (-NH-CS-NH$_2$) at position 2.
  • Synthesis : Reacted with benzaldehyde under reflux to form thioether-linked derivatives, yielding 44% of product .
  • Reactivity : The thioureido group enhances nucleophilicity, enabling facile cyclization reactions for fused heterocycles .

Ethyl 2-(Benzoxazolylamino)-6-Oxo-1,6-Dihydropyrimidine-5-Carboxylate

  • Structure: Incorporates a benzoxazolylamino group at position 2.
  • Properties : Increased aromaticity from the benzoxazole ring may improve stability and π-π stacking interactions in crystal lattices .

Substituent Variations at Position 6

Ethyl 2,4-Dimethyl-1-Phenyl-6-Thioxo-1,6-Dihydropyrimidine-5-Carboxylate

  • Structure : Replaces the oxo group at position 6 with a thioxo (-S) group and introduces a phenyl ring at position 1.
  • Crystallography : The thioxo group participates in C–H···S hydrogen bonds, influencing molecular packing .
  • Synthesis: Derived from ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride, highlighting the role of thiocarbonyl in cyclization .

Ethyl 6-(4-Methoxyphenyl)-4-Methyl-2-Oxo-1,3,6-Trihydropyrimidine-5-Carboxylate

  • Structure : Substitutes position 6 with a 4-methoxyphenyl group.
  • Applications : Such aryl-substituted derivatives are intermediates in antitubercular and antiviral agents, leveraging aromatic interactions for target binding .

Variations in Ester Groups (Position 5)

Methyl 2-Methoxy-6-Oxo-1,6-Dihydropyrimidine-5-Carboxylate

  • Structure : Methyl ester instead of ethyl.
  • Impact : Shorter alkyl chains may reduce lipophilicity, affecting bioavailability.

6-Oxo-1,6-Dihydropyrimidine-5-Carboxylic Acid

  • Structure : Lacks the ester group entirely.

Fused Heterocyclic Derivatives

Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Structure : Fused thiazolo-pyrimidine system with a trimethoxybenzylidene moiety.
  • Crystallography : The fused ring adopts a puckered conformation, with dihedral angles of 80.94° between thiazole and benzene planes, impacting stacking interactions .
  • Synthesis : Involves condensation with chloroacetic acid and aldehydes, demonstrating the versatility of dihydropyrimidine scaffolds .

Comparative Data Table

Compound Name Substituents (Position) Key Properties/Applications Reference
This compound 2-OCH$_3$, 6=O, 5-COOEt Building block for heterocycles
Ethyl 6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidine-5-carboxylate 2-pyrazolyl, 6=O Kinase inhibition candidate
Ethyl 6-oxo-2-thioureido-1,6-dihydropyrimidine-5-carboxylate 2-thioureido, 6=O Precursor for thioether-linked fused heterocycles
Ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate 6=S, 1-Ph, 4-CH$_3$ C–H···S hydrogen bonding in crystals
Ethyl 6-(4-methoxyphenyl)-4-methyl-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate 6-(4-MeO-Ph), 2=O Intermediate for antitubercular agents
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid 5-COOH, 6=O High polarity, salt formation

Key Findings and Implications

  • Electronic Effects : Methoxy and ester groups enhance electron density, favoring electrophilic substitutions, while thioxo and pyrazolyl groups alter hydrogen-bonding patterns.
  • Biological Activity : Substituents like aryl or heteroaryl groups (e.g., benzoxazolyl) improve target specificity in anticancer and antimicrobial agents .
  • Synthetic Flexibility : The dihydropyrimidine core accommodates diverse reactions, including cyclizations, condensations, and nucleophilic substitutions, enabling tailored modifications .

Biological Activity

Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀N₂O₄
  • CAS Number : 65407-49-0
  • Physical Form : White to off-white powder

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of dihydropyrimidines, including this compound. A study conducted by researchers evaluated the compound's efficacy against various bacterial strains, particularly focusing on its activity against Acinetobacter baumannii.

Findings:

  • The compound exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL against resistant strains.
  • The mechanism of action was suggested to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. A study assessed its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Results:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Ethyl 2-methoxy...19.45 ± 0.0731.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01

The compound demonstrated a selective inhibition profile with a more pronounced effect on COX-2 compared to COX-1, indicating potential for use in treating inflammatory diseases with reduced gastrointestinal side effects.

Anticancer Activity

The anticancer properties of ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine derivatives have been explored in various cancer cell lines. A notable study focused on its effects on breast cancer models.

Case Study:

In vitro studies revealed that the compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC₅₀ value of approximately 0.126 µM, showcasing a higher selectivity for cancer cells over normal cells.

Mechanism:

The observed anticancer effects were attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Additionally, it was noted that treatment led to increased levels of pro-apoptotic markers such as caspase-9.

Q & A

Q. What are the common synthetic routes for Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction. A representative protocol involves:

  • Step 1 : Condensation of substituted benzaldehyde (0.5 mol), ethyl acetylacetate (0.6 mol), and thiourea (0.75 mol) in ethanol using sulfamic acid (0.4 mol) as a catalyst under reflux (351 K, 2 h) to form ethyl 2-mercapto-4-methyl-6-phenyl-1,6-dihydropyrimidine-5-carboxylate .
  • Step 2 : Subsequent functionalization with ethyl chloroacetate (2 mmol) and pyridine (2 mmol) in ethanol under reflux (4 h), followed by addition of 1-methyl-1H-pyrrole-2-carbaldehyde (2 mmol) and morpholine (2 mmol) to yield the final product (45.6% yield after recrystallization) .
  • Alternative methods use glacial acetic acid/acetic anhydride mixtures with sodium acetate as a base for cyclocondensation reactions (78% yield) .

Q. How can reaction conditions be optimized to improve yields?

  • Catalyst Selection : Sulfamic acid enhances reaction efficiency in ethanol compared to traditional HCl, reducing side products .
  • Temperature Control : Reflux durations (2–10 h) and temperatures (351–428 K) influence cyclization completeness. Prolonged heating (8–10 h) in acetic acid/anhydride mixtures improves yields to 78% .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) or CH₂Cl₂/CH₃OH (2:1) optimizes crystal purity .

Q. What spectroscopic methods validate structural integrity?

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at δ 2.59 ppm, aromatic protons at δ 7.43–7.61 ppm) .
  • X-ray Diffraction : Resolves puckered pyrimidine rings (deviation: 0.224 Å from plane) and dihedral angles (80.94° between fused rings) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 63.93% calc., 63.99% obs.) .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of this compound?

  • Conformational Flexibility : The pyrimidine ring adopts a flattened boat conformation, complicating refinement. SHELXL (via WinGX suite) refines anisotropic displacement parameters and hydrogen bonding networks .
  • Hydrogen Bonding : Bifurcated C–H···O interactions create chains along the c-axis, requiring high-resolution data (R factor: 0.031) for accurate modeling .
  • Twinned Data : SHELXD/SHELXE pipelines robustly handle twinning in macromolecular analogs, though small-molecule refinements demand manual validation .

Q. How to address contradictions in regioselectivity during functionalization?

  • Steric/Electronic Effects : Substituents on benzaldehyde (e.g., 2,4,6-trimethoxy vs. phenyl) direct cyclization regiochemistry. Electron-withdrawing groups favor 5-carboxylate positioning .
  • Reaction Monitoring : LC-MS tracks intermediates to identify competing pathways (e.g., thiazolopyrimidine vs. pyran byproducts) .
  • Computational Modeling : DFT calculations predict transition states to rationalize observed selectivity in fused-ring systems .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Purity Verification : Recrystallization solvents (acetic acid vs. ethyl acetate) impact melting points (e.g., 427–428 K vs. 252–254 K) .
  • Instrument Calibration : NMR chemical shifts vary with solvent (CDCl₃ vs. DMSO-d₆); internal standards (TMS) ensure reproducibility .
  • Crystallographic Artifacts : Pseudosymmetry in X-ray data may misassign space groups; re-refinement with Olex2 or PLATON validates symmetry operations .

Methodological Resources

  • Software : SHELX suite (structure solution/refinement) , WinGX (crystallographic visualization) , Mercury (hydrogen-bond analysis) .
  • Databases : Cambridge Structural Database (CSD) for comparative bond-length/angle analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate

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